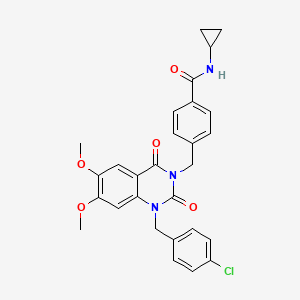

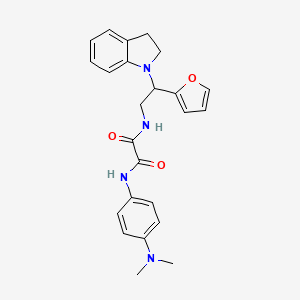

![molecular formula C18H17NO3S B3005013 N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)benzo[b]thiophene-2-carboxamide CAS No. 2319640-97-4](/img/structure/B3005013.png)

N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)benzo[b]thiophene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)benzo[b]thiophene-2-carboxamide" is a structurally complex molecule that appears to be related to a family of compounds based on the benzo[b]thiophene moiety. This family of compounds has been the subject of various studies due to their potential pharmacological activities, including antiarrhythmic, serotonin antagonist, antianxiety, and antimicrobial properties . The compound is likely to have been synthesized as part of efforts to explore the biological activities of substituted thiophene derivatives.

Synthesis Analysis

The synthesis of related thiophene derivatives typically involves initial reactions with various organic reagents. For example, a series of novel thiophene derivatives were synthesized from 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide, which may share a similar synthetic pathway to the compound of interest . The synthesis process is carefully designed to introduce specific functional groups that may confer desired biological activities. The structures of these compounds are usually confirmed by spectroscopic methods such as IR, 1H NMR, and MS, along with elemental analysis .

Molecular Structure Analysis

The molecular structure of thiophene derivatives is characterized by the presence of a thiophene ring, which is a crucial component for their biological activity. Substitutions on the thiophene core, particularly at the 3-, 4-, and 5-positions, have been found to significantly affect the activity of these compounds . The presence of a benzofuran moiety in the compound of interest suggests a complex molecular architecture that may influence its binding to biological targets.

Chemical Reactions Analysis

Thiophene derivatives can undergo various chemical reactions depending on their substituents. For instance, the introduction of a carboxamide group can lead to the formation of carboxamidines, which have been shown to selectively inhibit urokinase-type plasminogen activator . The reactivity of the compound may also be influenced by the presence of the hydroxy group and the benzofuran moiety, which could participate in additional chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives are influenced by their molecular structure. The presence of different substituents can lead to variations in properties such as solubility, melting point, and stability. The pharmacological activities of these compounds are often assessed in relation to their acute toxicity, determined by LD50 values . The specific properties of "N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)benzo[b]thiophene-2-carboxamide" would need to be determined experimentally, but it is likely that they would be consistent with the properties observed in structurally related compounds.

Relevant Case Studies

The research on thiophene derivatives has led to the identification of compounds with significant antiarrhythmic, serotonin antagonist, and antianxiety activities . Additionally, some derivatives have shown antimicrobial activity and the ability to act as allosteric enhancers at the adenosine A1 receptor . These findings underscore the therapeutic potential of thiophene derivatives and justify further investigation into their pharmacological profiles. The compound of interest may have similar activities, making it a candidate for case studies in these areas.

properties

IUPAC Name |

N-[(4-hydroxy-6,7-dihydro-5H-1-benzofuran-4-yl)methyl]-1-benzothiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO3S/c20-17(16-10-12-4-1-2-6-15(12)23-16)19-11-18(21)8-3-5-14-13(18)7-9-22-14/h1-2,4,6-7,9-10,21H,3,5,8,11H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRGSCXRLRYJXJQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CO2)C(C1)(CNC(=O)C3=CC4=CC=CC=C4S3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)benzo[b]thiophene-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

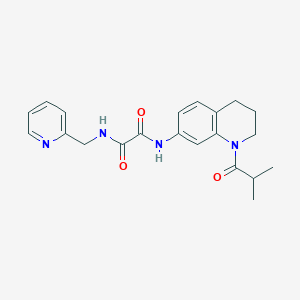

![N-(1-cyanocycloheptyl)-2-{[(4-methylmorpholin-2-yl)methyl]amino}acetamide](/img/structure/B3004930.png)

![2-([1,1'-Biphenyl]-4-ylcarboxamido)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B3004933.png)

![1-(3,4-Dimethoxyphenethyl)-6-[2-(dimethylamino)vinyl]-4-oxo-1,4-dihydro-5-pyrimidinecarbonitrile](/img/structure/B3004934.png)

![[1-[(3,4-Difluorophenyl)methyl]triazol-4-yl]methanamine;hydrochloride](/img/structure/B3004938.png)

![N-(benzo[d]thiazol-2-yl)-2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide](/img/structure/B3004944.png)

![N-[2-(2,4-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-fluorobenzamide](/img/structure/B3004946.png)

![6-((3,5-dimethoxybenzyl)thio)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B3004948.png)

![N-(5-Chloropyridin-2-yl)-2-[[4-[ethanimidoyl(methyl)amino]benzoyl]amino]-5-methylbenzamide;hydrochloride](/img/structure/B3004949.png)